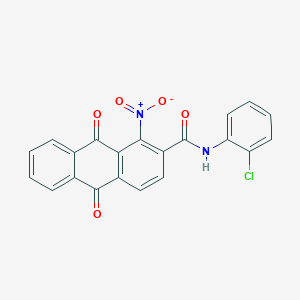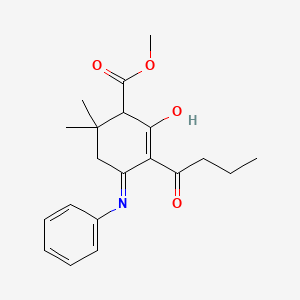![molecular formula C18H20N2O2 B6066156 N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B6066156.png)
N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a butan-2-yl group and a phenylcarbonyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with butan-2-yl bromide and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
Chemistry: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its structural properties.
作用機序
The mechanism by which N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide exerts its effects depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylcarbonyl group can interact with active sites, while the butan-2-yl group may influence the compound’s overall binding affinity and specificity.
類似化合物との比較
- N-(butan-2-yl)-4-aminobenzamide
- N-(butan-2-yl)-4-(methylcarbonyl)amino]benzamide
- N-(butan-2-yl)-4-[(phenylsulfonyl)amino]benzamide
Uniqueness: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide is unique due to the presence of the phenylcarbonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
特性
IUPAC Name |
4-benzamido-N-butan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-13(2)19-17(21)15-9-11-16(12-10-15)20-18(22)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDQWBOIFZQZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(2E)-3-(2-furyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6066081.png)
![{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6066089.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6066091.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B6066103.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6066111.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6066118.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6066120.png)
![4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B6066124.png)

![N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B6066147.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6066160.png)
![2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE](/img/structure/B6066169.png)

![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6066182.png)
